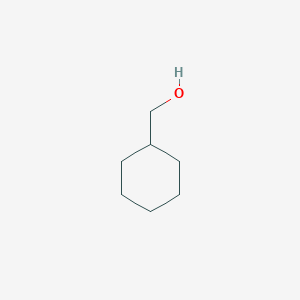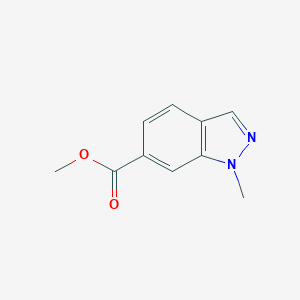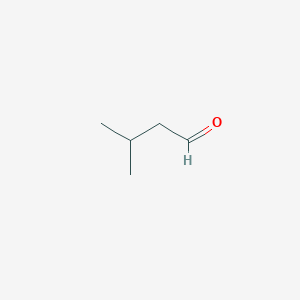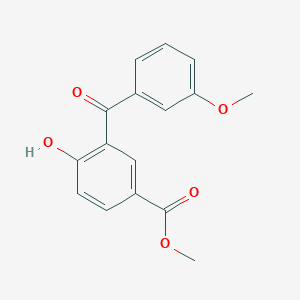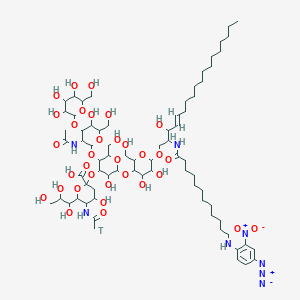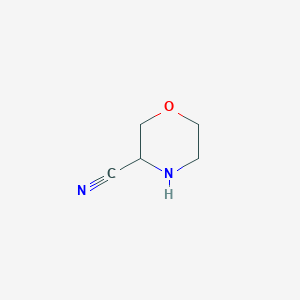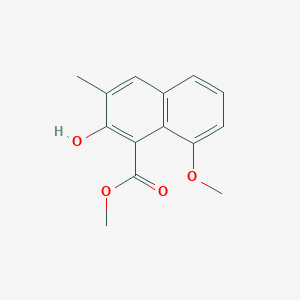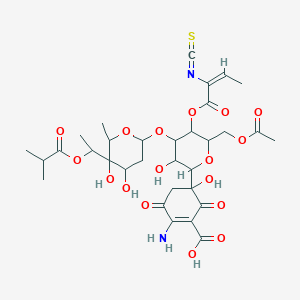
O-Demethylpaulomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Demethylpaulomycin B is a natural product that belongs to the paulomycin family of antibiotics. It was first isolated from the fermentation broth of Streptomyces paulus in 1985. O-Demethylpaulomycin B has shown great potential in scientific research due to its unique structure and biological activities.
Mécanisme D'action
The mechanism of action of O-Demethylpaulomycin B involves the inhibition of DNA and RNA synthesis in bacterial cells. It also disrupts the cell membrane integrity, leading to cell death. O-Demethylpaulomycin B has been shown to target a range of bacterial species, including both Gram-positive and Gram-negative bacteria.
Effets Biochimiques Et Physiologiques
O-Demethylpaulomycin B has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal species, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. O-Demethylpaulomycin B has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
O-Demethylpaulomycin B has several advantages for lab experiments. It is a natural product with potent biological activities, making it a valuable tool for studying various biological processes. However, O-Demethylpaulomycin B has some limitations, including its low solubility in water and its potential toxicity to mammalian cells.
Orientations Futures
There are several future directions for research on O-Demethylpaulomycin B. One area of research could focus on the synthesis of analogs with improved activity and reduced toxicity. Another area of research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of O-Demethylpaulomycin B. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of O-Demethylpaulomycin B.
Méthodes De Synthèse
O-Demethylpaulomycin B can be synthesized by using Streptomyces paulus as a host organism. The biosynthetic pathway involves the action of several enzymes, including polyketide synthases and nonribosomal peptide synthetases. The synthesis of O-Demethylpaulomycin B can also be achieved through chemical synthesis, which involves the use of various chemical reactions.
Applications De Recherche Scientifique
O-Demethylpaulomycin B has been extensively studied for its biological activities and potential applications in scientific research. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. O-Demethylpaulomycin B has also been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
113592-08-8 |
|---|---|
Nom du produit |
O-Demethylpaulomycin B |
Formule moléculaire |
C32H42N2O17S |
Poids moléculaire |
758.7 g/mol |
Nom IUPAC |
3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C32H42N2O17S/c1-7-16(34-11-52)30(43)51-24-18(10-46-15(6)35)49-27(31(44)9-17(36)22(33)21(26(31)39)28(40)41)23(38)25(24)50-20-8-19(37)32(45,13(4)47-20)14(5)48-29(42)12(2)3/h7,12-14,18-20,23-25,27,33,37-39,44-45H,8-10H2,1-6H3,(H,40,41)/b16-7+,33-22? |
Clé InChI |
VUSAGQZKPBHCGW-FRKPEAEDSA-N |
SMILES isomérique |
C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/N=C=S |
SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
SMILES canonique |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |
Synonymes |
O-demethylpaulomycin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



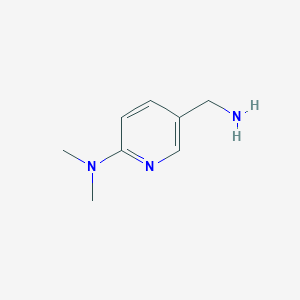
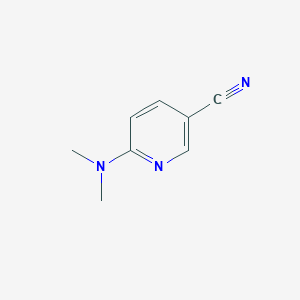
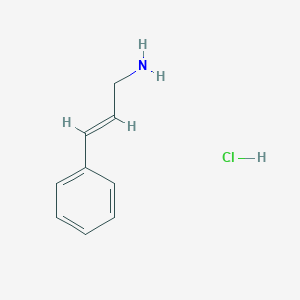
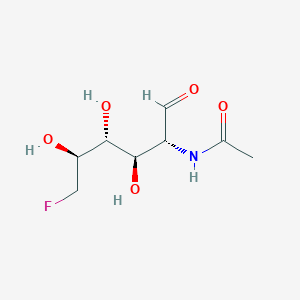
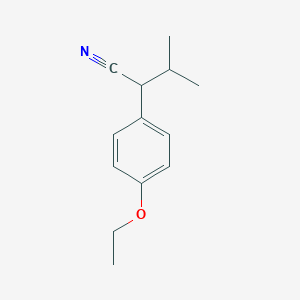
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
